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Compound of Interest

Compound Name: Diaminorhodamine-M

Cat. No.: B3039162 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
This document provides detailed application notes and protocols for the use of

Diaminorhodamine-M (DAR-M), specifically Diaminorhodamine-4M (DAR-4M AM), a

fluorescent probe for the detection of nitric oxide (NO) in live brain tissue slices.

Introduction
Diaminorhodamine-4M (DAR-4M) is a valuable tool for real-time imaging of nitric oxide, a

critical signaling molecule in the central nervous system involved in neurotransmission,

synaptic plasticity, and neurovascular coupling. The acetoxymethyl (AM) ester form, DAR-4M

AM, is a cell-permeable derivative that allows for the loading of the indicator into live cells

within brain tissue slices. Inside the cells, esterases cleave the AM group, trapping the NO-

sensitive DAR-4M and enabling the visualization of intracellular NO production. Upon reaction

with an intermediate of NO and oxygen, DAR-4M is converted to a highly fluorescent triazole

derivative, DAR-4M T, which can be detected by fluorescence microscopy.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the use of DAR-4M AM.
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Parameter Value Reference

Optimal Working

Concentration
5 - 10 µM [1]

Excitation Wavelength ~560 nm [1][2]

Emission Wavelength ~575 nm [1][2]

Detection Limit for NO ~10 nM [3][4]

pH Range 4 - 12 [1][2]

Signaling Pathway and Detection Mechanism
The detection of nitric oxide by DAR-4M involves a chemical reaction that transforms the non-

fluorescent probe into a highly fluorescent compound. This process is initiated by the

intracellular conversion of the cell-permeable DAR-4M AM to the active form, DAR-4M, which is

then trapped within the cell.

Caption: Mechanism of intracellular nitric oxide detection using DAR-4M AM.

Experimental Protocols
I. Preparation of Acute Brain Slices
This protocol is adapted from standard procedures for obtaining viable acute brain slices.[5][6]

Materials:

Anesthetized animal (e.g., mouse or rat)

Ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) for slicing.

Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2

CaCl2, 1 MgCl2.

Vibrating microtome (vibratome)

Recovery chamber with oxygenated aCSF at 32-34°C
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Procedure:

Deeply anesthetize the animal according to approved institutional guidelines.

Perfuse transcardially with ice-cold, oxygenated slicing aCSF.

Rapidly decapitate the animal and dissect the brain, placing it immediately in ice-cold,

oxygenated slicing aCSF.

Mount the brain onto the vibratome stage.

Cut brain slices to the desired thickness (e.g., 300 µm) in the ice-cold, oxygenated slicing

aCSF.

Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at

least 30 minutes.

After the initial recovery period, maintain the slices at room temperature in oxygenated aCSF

until use.

II. Loading of DAR-4M AM into Brain Tissue Slices
This protocol provides a general guideline for loading the fluorescent indicator into the

prepared brain slices. Optimization may be required depending on the specific brain region and

experimental conditions.

Materials:

Acute brain slices in oxygenated aCSF

DAR-4M AM stock solution (e.g., 1 mM in DMSO)

Pluronic F-127 (optional, to aid in dye solubilization)

Loading chamber or 24-well plate

Procedure:
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Prepare a loading solution of 5-10 µM DAR-4M AM in oxygenated aCSF. If using Pluronic F-

127, pre-mix it with the DAR-4M AM stock solution before diluting in aCSF.

Transfer the recovered brain slices to the loading solution.

Incubate the slices for 30-60 minutes at 32-34°C, protected from light. The incubation should

be carried out in an environment with continuous oxygenation.

After incubation, transfer the slices to fresh, oxygenated aCSF at room temperature to allow

for de-esterification of the dye. This wash step should be for at least 20-30 minutes, with a

change of aCSF after the first 10 minutes to remove excess extracellular dye.

The slices are now loaded and ready for imaging.

Experimental Workflow
The following diagram illustrates the complete workflow from brain slice preparation to data

analysis.

Caption: Experimental workflow for NO imaging with DAR-4M AM in brain slices.

Data Acquisition and Analysis
Microscopy:

Use a confocal or multiphoton microscope equipped for live-cell imaging.

Maintain the brain slice in a recording chamber continuously perfused with oxygenated aCSF

at a physiological temperature.

Use an excitation wavelength of ~560 nm and collect the emission signal around ~575 nm.

Acquire baseline fluorescence before applying any stimulus.

To evoke NO production, neuronal activity can be stimulated pharmacologically (e.g., with

glutamate) or electrically.

Image Analysis:
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Regions of interest (ROIs) can be drawn around specific cells or subcellular compartments to

quantify changes in fluorescence intensity over time.

The change in fluorescence (ΔF) is typically normalized to the baseline fluorescence (F0) to

calculate ΔF/F0, which represents the relative change in NO concentration.

Control experiments using an NO synthase inhibitor (e.g., L-NAME) should be performed to

confirm that the observed fluorescence changes are due to NO production.[7]

Troubleshooting
Low Signal:

Increase the loading concentration of DAR-4M AM (up to 10 µM).

Increase the incubation time.

Ensure that the brain slices are healthy and viable.

Check the alignment and settings of the microscope.

High Background:

Ensure thorough washing after loading to remove extracellular dye.

Reduce the loading concentration or incubation time.

Phototoxicity/Photobleaching:

Reduce the laser power and exposure time.

Increase the interval between image acquisitions.

By following these detailed protocols and application notes, researchers can effectively utilize

Diaminorhodamine-M to visualize and quantify nitric oxide production in live brain tissue

slices, providing valuable insights into the complex role of NO in neural function and pathology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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